molecular formula C19H15FN4S B2939999 3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 941890-15-9

3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2939999
CAS RN: 941890-15-9
M. Wt: 350.42
InChI Key: XQYDELJODHLVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazolo[4,3-b]pyridazine is a class of compounds that belong to the larger family of triazolopyridazines . These compounds are often used in the synthesis of energetic materials .


Synthesis Analysis

The synthesis of similar compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . An efficient and straightforward methodology for the preparation of novel functionalized triazolopyridazines has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is often established using single crystal X-ray diffraction .


Chemical Reactions Analysis

These compounds are often used in the synthesis of energetic materials, suggesting they participate in high-energy chemical reactions .


Physical And Chemical Properties Analysis

Some triazolopyridazines exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They may also have remarkable measured density and excellent thermal stability .

Scientific Research Applications

Chemical Synthesis and Binding Affinity

3-[(2-Fluorobenzyl)thio]-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine belongs to a class of compounds that have been explored for their chemical synthesis and potential biological activities. Studies have shown that similar triazolopyridazine derivatives can be synthesized using various azides, including 2-fluorobenzyl, indicating the chemical versatility and potential for modification of this compound class. Some of these derivatives have demonstrated high affinity and selectivity for adenosine A1 receptors, suggesting potential applications in neurological research and drug development (Biagi et al., 1999).

Structural Characterization and Theoretical Studies

Pyridazine derivatives, including those related to 3-[(2-Fluorobenzyl)thio]-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, have been structurally characterized and subjected to Density Functional Theory (DFT) calculations to understand their electronic properties. These studies provide insights into the molecular structure, stability, and potential reactivity of such compounds, laying the groundwork for further biological applications (Sallam et al., 2021).

Antimicrobial and Antiviral Potential

Triazolopyridazine derivatives have been evaluated for their antimicrobial activities, with some showing promising results against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Ruso et al., 2014). Furthermore, specific derivatives have exhibited antiviral activity against hepatitis A virus, indicating their potential in antiviral research and therapy development (Shamroukh & Ali, 2008).

Antidiabetic Research

Research on triazolopyridazine-6-yl-substituted piperazines, a category related to the compound , has shown potential in anti-diabetic drug development. These compounds have been evaluated for their inhibitory effect on Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, showcasing their relevance in managing diabetes mellitus (Bindu et al., 2019).

Mechanism of Action

The exact mechanism of action would depend on the specific application of the compound. For example, in the case of energetic materials, the mechanism of action often involves the release of energy through rapid oxidation-reduction reactions .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific chemical structure and properties. Some compounds in this class are very sensitive and may pose risks if not handled properly .

Future Directions

Future research may focus on designing next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group .

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4S/c1-13-6-8-14(9-7-13)17-10-11-18-21-22-19(24(18)23-17)25-12-15-4-2-3-5-16(15)20/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYDELJODHLVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.